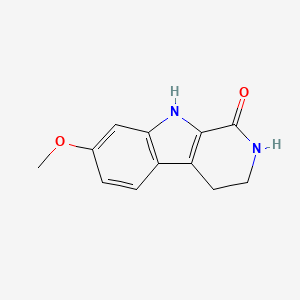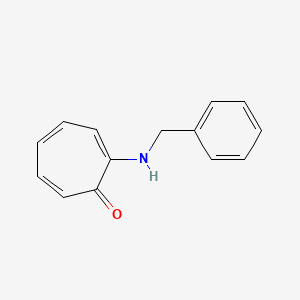
(3Z)-6-ethenyl-3-ethylideneoxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-6-ethenyl-3-ethylideneoxan-2-one is an organic compound characterized by its unique structure, which includes an oxan-2-one ring with ethenyl and ethylidene substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-6-ethenyl-3-ethylideneoxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ethenyl and ethylidene precursors in the presence of a catalyst to facilitate the formation of the oxan-2-one ring. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-2-one derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: The compound can participate in substitution reactions, where nucleophiles replace the ethenyl or ethylidene groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of appropriate catalysts.
Major Products: The major products of these reactions include various substituted oxan-2-one derivatives, which can be further utilized in organic synthesis and material science applications.
Wissenschaftliche Forschungsanwendungen
(3Z)-6-ethenyl-3-ethylideneoxan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of (3Z)-6-ethenyl-3-ethylideneoxan-2-one involves its interaction with specific molecular targets, leading to various biological effects. The compound’s ethenyl and ethylidene groups play a crucial role in its reactivity and interaction with enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with multiple double bonds, used in pheromone synthesis.
(3Z,6Z,9Z,12Z,15Z)-Pentacosapentaene: Another polyunsaturated compound with applications in pheromone research.
Comparison: While (3Z)-6-ethenyl-3-ethylideneoxan-2-one shares some structural similarities with these compounds, its unique oxan-2-one ring and specific substituents confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
67693-94-1 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(3Z)-6-ethenyl-3-ethylideneoxan-2-one |
InChI |
InChI=1S/C9H12O2/c1-3-7-5-6-8(4-2)11-9(7)10/h3-4,8H,2,5-6H2,1H3/b7-3- |
InChI-Schlüssel |
YXJPKSNUBWXRRV-CLTKARDFSA-N |
Isomerische SMILES |
C/C=C\1/CCC(OC1=O)C=C |
Kanonische SMILES |
CC=C1CCC(OC1=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[Chloro(dimethyl)silyl]propyl}morpholine](/img/structure/B14172581.png)



![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)

![disodium;5-[[4-[6-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B14172643.png)




![3-(2-Methoxyethoxy)-5-{[(3-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B14172670.png)
![4-[3-(Benzyloxy)propyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14172673.png)
![Ethynyl(dimethyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14172680.png)
